2-Amino-1,5-naphthalenedisulfonic acid
Overview
Description
2-Amino-1,5-naphthalenedisulfonic acid is a compound of interest due to its role in the synthesis of various derivatives and its involvement in multiple chemical reactions. The compound serves as a critical intermediate in the manufacturing of dyes, pigments, and potentially pharmaceuticals, highlighting its importance in chemical synthesis and industrial applications.
Synthesis Analysis
The synthesis of naphthalenedisulfonic acid derivatives, including compounds structurally related to 2-Amino-1,5-naphthalenedisulfonic acid, often involves complex reactions that can include sulfonation, nitration, and amination steps. For instance, a method for preparing similar compounds involves the reaction of naphthol with aromatic aldehydes and aminopyrimidine, catalyzed by p-toluenesulfonic acid, demonstrating the diverse synthetic routes available for such compounds (Anary‐Abbasinejad et al., 2009).
Molecular Structure Analysis
The molecular structure of 2-Amino-1,5-naphthalenedisulfonic acid derivatives has been extensively studied using techniques like crystallography. These studies reveal the presence of zwitterionic structures in some derivatives, where sulfonate and amino groups form internal salts. Such structures significantly influence the compound's solubility and reactivity (Smith et al., 2004).
Chemical Reactions and Properties
Naphthalenedisulfonic acid derivatives participate in various chemical reactions, including those leading to the synthesis of anti-HIV agents. These compounds exhibit inhibitory effects on HIV-induced cytopathogenicity and enzyme activities, showcasing their potential in pharmaceutical applications (Mohan et al., 1991).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of 2-Amino-1,5-naphthalenedisulfonic acid in different environments. These properties are determined by the compound's molecular structure and are essential for its application in various chemical processes.
Chemical Properties Analysis
Chemical properties like acidity, basicity, reactivity towards electrophiles or nucleophiles, and the ability to form salts or zwitterions are pivotal for 2-Amino-1,5-naphthalenedisulfonic acid. These characteristics influence its use in synthesizing more complex molecules, highlighting its versatility in organic synthesis.
- Synthesis and characterization of derivatives: (Anary‐Abbasinejad et al., 2009), (Mohan et al., 1991).
- Molecular structure analysis: (Smith et al., 2004).
- Chemical reactions and properties: (Mohan et al., 1991).
Scientific Research Applications
Anti-HIV Agents : Certain derivatives of 2-Amino-1,5-naphthalenedisulfonic acid have been synthesized and evaluated for their inhibitory effects against HIV-1 and HIV-2. These derivatives have shown promising results in inhibiting virus-induced cytopathogenicity, giant cell formation, and reverse transcriptase activity, representing new leads for anti-HIV agent development (Mohan, Singh, & Baba, 1991).
Pharmaceutical Research : Novel naphthalenedisulfonic acid derivatives have been synthesized and evaluated against various stages of HIV-1, showing activity in non-toxic concentrations and representing a new class of non-nucleoside anti-HIV-1 compounds (Mohan, Singh, & Baba, 1991).
Environmental Analysis : Techniques have been developed using 2-Amino-1,5-naphthalenedisulfonic acid for the extraction and determination of highly water-soluble benzene- and naphthalenesulfonates in industrial wastewaters, critical for monitoring and treating environmental pollutants (Alonso, Castillo, & Barceló, 1999).
Crystallography and Material Science : The compound has been used in the study of crystal structures, such as in zwitterionic forms and in various complexes, which is essential for understanding the chemical and physical properties of materials (Smith, Wermuth, Young, & White, 2004).
Synthetic Chemistry : 2-Amino-1,5-naphthalenedisulfonic acid has been used as an intermediate in the synthesis of other complex compounds, demonstrating its importance in chemical synthesis and industrial applications (Wang & Wei, 2008).
Environmental Degradation Studies : Investigations into the oxidative degradation of 2-Amino-1,5-naphthalenedisulfonic acid in water solutions have been conducted to understand how to effectively break down this pollutant, which is resistant to environmental breakdown and microbial treatment (Ravera et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-aminonaphthalene-1,5-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIKCRUPEVOINQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045040 | |
Record name | 2-Aminonaphthalene-1,5-disulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,5-naphthalenedisulfonic acid | |
CAS RN |
117-62-4, 19532-03-7 | |
Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |
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Record name | 1,5-Naphthalenedisulfonic acid, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2-Aminonaphthalene-1,5-disulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminonaphthalene-1,5-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.820 | |
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Record name | Sodium hydrogen 2-aminonaphthalene-1,5-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.202 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-1,5-NAPHTHALENEDISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F5J76WY2D | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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